3-Bromo-5-carboxyphenylboronic acid, pinacol ester
Description
3-Bromo-5-carboxyphenylboronic acid, pinacol ester (PN-3481) is a boronic ester derivative where the boronic acid group is protected by pinacol, enhancing its stability and solubility in organic solvents . The compound features a bromine substituent at the 3-position and a free carboxylic acid group at the 5-position on the phenyl ring. This unique combination of substituents makes it valuable in Suzuki-Miyaura cross-coupling reactions, where the bromine acts as a leaving group, and the carboxylic acid enables further functionalization . Its molecular formula is C₁₃H₁₅BBrO₄, with a molecular weight of 327.97 g/mol (calculated based on structural analogs) .
Properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHVOLVWQZJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-carboxyphenylboronic acid, pinacol ester typically involves the following steps:
Bromination: The starting material, 5-carboxyphenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated product is then esterified with pinacol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-carboxyphenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl or alkyl compound.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Oxidation: Oxidizing agent (e.g., H2O2), solvent (e.g., water or acetonitrile), temperature (room temperature to 50°C).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Protodeboronation: Aryl or alkyl compound.
Oxidation: Phenol.
Scientific Research Applications
3-Bromo-5-carboxyphenylboronic acid, pinacol ester, is an organoboron compound that is garnering interest in organic synthesis. As a derivative of phenylboronic acid, it features a boronic acid group esterified with pinacol, along with bromine and carboxyl groups on the phenyl ring, making it a versatile intermediate for chemical reactions in synthesizing complex organic molecules.
Scientific Research Applications
This compound, participates in the Suzuki–Miyaura coupling reaction as an organoboron reagent. Its action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. Environmental factors such as pH influence its action, and it is only marginally stable in water, with its hydrolysis rate accelerating at physiological pH.
Reactions
- Suzuki-Miyaura Coupling This involves coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, producing a biaryl or a substituted alkene.
- Common reagents and conditions include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), a solvent (e.g., toluene or ethanol), and a temperature between 80-100°C.
- Protodeboronation This involves removing the boronic ester group, typically using a protic acid or a base, to form the corresponding aryl or alkyl compound.
- Common reagents and conditions include a protic acid (e.g., HCl) or a base (e.g., NaOH), a solvent (e.g., water or methanol), and a temperature ranging from room temperature to 50°C.
- Oxidation The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
- Common reagents and conditions include an oxidizing agent (e.g., H2O2), a solvent (e.g., water or acetonitrile), and a temperature ranging from room temperature to 50°C.
This compound, has gained attention in medicinal chemistry for its potential biological activities. It is structurally related to other boronic acids used in drug development and therapeutic applications, especially in oncology and antimicrobial treatments.
Similar compounds have demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer cells, in in vitro studies.
Mechanism of Action
The mechanism of action of 3-Bromo-5-carboxyphenylboronic acid, pinacol ester primarily involves its role as a boronic ester in various chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a key intermediate in many organic transformations. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares PN-3481 with structurally related boronic esters:
Key Observations:
- Solubility: PN-3481’s free carboxylic acid group increases polarity, reducing solubility in hydrocarbons (e.g., methylcyclohexane) but improving miscibility in polar aprotic solvents like DMF or acetone. In contrast, non-carboxylic analogs (e.g., 3-chloro-5-methylphenylboronic ester) exhibit higher solubility in non-polar solvents .
Reactivity in Cross-Coupling Reactions
PN-3481’s bromine substituent facilitates Suzuki-Miyaura coupling with aryl/alkenyl partners, while the carboxylic acid allows post-coupling modifications (e.g., amidation, esterification). Comparatively:
- 3-Chloro-4-ethoxy-5-fluorophenylboronic ester : Chlorine’s lower electronegativity vs. bromine results in slower coupling kinetics .
- Trifluoromethoxy-substituted analogs : Electron-withdrawing -OCF₃ groups enhance oxidative stability but require harsher reaction conditions (e.g., higher Pd catalyst loading) .
Biological Activity
3-Bromo-5-carboxyphenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other boronic acids known for their roles in drug development and therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2096333-90-1
- Molecular Weight : 327.4 g/mol
Boronic acids and their derivatives interact with biological molecules through reversible covalent bonding with diols. This property is exploited in various therapeutic contexts:
- Proteasome Inhibition : Boronic acids can inhibit the 20S proteasome, a critical component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, thereby inducing cell death .
- Antimicrobial Activity : Some boronic acid derivatives have shown efficacy against resistant bacterial strains by targeting β-lactamases, enzymes responsible for antibiotic resistance. The interaction occurs through the hydroxyl group of the boronic acid binding to serine residues in these enzymes .
Biological Activity Overview
The biological activities associated with this compound, include:
-
Anticancer Properties :
- In vitro studies suggest that similar compounds exhibit significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. For instance, boronic acid derivatives have been shown to inhibit cell growth by inducing cell cycle arrest at the G2/M phase .
- A specific case study involving a related boronic acid demonstrated an IC50 value of 6.74 nM against multiple myeloma cells, indicating potent anticancer activity .
- Antimicrobial Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Bortezomib | Proteasome inhibitor | 7.05 | FDA-approved drug for multiple myeloma |
| 3-Bromo-5-carboxyphenylboronic acid | Anticancer | ~6.74 | Potential lead compound |
| Boron-based β-lactamase inhibitors | Antimicrobial | 0.004 - 0.008 | Effective against resistant bacteria |
Case Studies
- In Vitro Studies : Several studies have reported on the efficacy of boronic acid derivatives in inhibiting cancer cell proliferation. For example, a study highlighted that a related compound showed significant anti-tumor activity in preclinical models compared to bortezomib .
- In Vivo Studies : Animal models have demonstrated that certain boron-containing compounds exhibit favorable pharmacokinetics and reduced toxicity profiles compared to traditional chemotherapeutics. These findings support their potential as safer alternatives in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-5-carboxyphenylboronic acid, pinacol ester?
The compound can be synthesized via photoinduced decarboxylative borylation of its carboxylic acid precursor. This method involves activating the carboxylic acid as an N-hydroxyphthalimide ester, followed by reaction with bis(catecholato)diboron under visible light irradiation in amide solvents. The process avoids metal catalysts and proceeds via a radical chain mechanism . Alternatively, boronic esters are often synthesized through catalytic protodeboronation or pH-controlled reactions with diboron reagents, as seen in analogous systems .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical methods include:
- ¹¹B NMR spectroscopy to confirm boronic ester formation (characteristic shifts between δ 25–35 ppm for sp²-hybridized boron).
- UV-vis spectroscopy to monitor reactivity, such as H₂O₂-induced boronate ester decomposition (e.g., absorbance shifts from 290 nm to 405 nm in similar systems) .
- High-resolution mass spectrometry (HRMS) and HPLC for purity assessment.
Q. What precautions are necessary for handling this compound?
- Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids under aqueous conditions.
- Store at 2–8°C in airtight, desiccated containers to prevent degradation .
- Use inert atmospheres (N₂/Ar) during reactions to suppress oxidation .
Advanced Research Questions
Q. How do reaction kinetics and pH influence the stability of the boronic ester group?
The boronic ester’s stability is pH-dependent due to equilibrium between the ester and its boronic acid form. For example, in neutral conditions (pH ~7.2), reactions with H₂O₂ proceed via nucleophilic attack on boron, leading to ester cleavage and formation of phenolic byproducts. Kinetics studies using UV-vis spectroscopy reveal pseudo-first-order behavior, with rate constants influenced by steric and electronic effects of substituents .
Q. What role does the bromine substituent play in directing cross-coupling reactions?
The bromine atom acts as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-withdrawing carboxy group meta to boron enhances electrophilicity at the boron center, improving transmetalation efficiency. Chemoselectivity can be tuned by controlling boronic acid speciation (e.g., using Lewis acids to stabilize reactive intermediates) .
Q. Can this compound exhibit unconventional photophysical properties?
Analogous arylboronic esters demonstrate room-temperature phosphorescence (RTP) with millisecond-scale lifetimes, attributed to out-of-plane distortions in the T₁ excited state. While not directly reported for this derivative, substituents like bromine may enhance spin-orbit coupling, potentially extending RTP lifetimes .
Q. How do radical intermediates influence functionalization pathways?
In photoinduced reactions, boryl radicals generated via light initiation propagate chain reactions. For example, decarboxylative borylation proceeds through a radical chain mechanism, where boron-centered radicals abstract hydrogen from the substrate, enabling C–B bond formation without metal catalysts . Radical trapping experiments (e.g., TEMPO) and EPR spectroscopy are critical for mechanistic validation.
Methodological Considerations
Q. What strategies optimize chemoselectivity in multi-step syntheses?
- Dynamic covalent chemistry : Leverage boronic ester equilibria to favor desired intermediates. For instance, selective transesterification with diols (e.g., pinacol) can isolate specific boronate species .
- Protecting group tactics : The carboxy group can be masked as a methyl ester during boron-selective reactions, then deprotected under basic conditions .
Q. How can computational modeling aid in predicting reactivity?
- DFT calculations predict transition-state geometries for cross-coupling reactions, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. SPhos).
- Molecular dynamics simulations assess steric effects of the bromine substituent on boronic ester conformation and reactivity .
Application-Oriented Questions
Q. How is this compound utilized in medicinal chemistry?
It serves as a key intermediate in synthesizing biaryl motifs for kinase inhibitors and protease antagonists. The bromine enables late-stage diversification via cross-coupling, while the carboxy group facilitates conjugation to biomolecules (e.g., peptide boronic acid prodrugs) .
Q. What challenges arise in scaling up its synthesis for preclinical studies?
- Photoreactor design : Large-scale light-mediated reactions require uniform irradiation to maintain efficiency .
- Purification : Chromatography may be impractical; alternative methods like crystallization or aqueous extraction (e.g., pH-selective precipitation of byproducts) are preferred .
Contradictions and Open Questions
- reports metal-free borylation , while emphasizes palladium-catalyzed cross-couplings. These are complementary: the former synthesizes boronic esters, while the latter consumes them.
- The phosphorescence of arylboronic esters () remains unexplored for brominated derivatives, suggesting a novel research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
